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Compound of Interest

Compound Name: s-Dihydrodaidzein

Cat. No.: B10817928 Get Quote

Introduction

S-Dihydrodaidzein (S-DHD) is a biologically significant isoflavanone, primarily known as a key

metabolic intermediate in the conversion of daidzein, a prominent phytoestrogen found in soy

products, to the more potent estrogenic compound, (S)-equol, by gut microflora.[1][2] Its

distinct stereochemistry and biological activities, including estrogenic and vasodilatory effects,

make it a compound of high interest for researchers in nutrition, pharmacology, and drug

development.[3][4] This technical guide provides a comprehensive overview of the physical and

chemical properties of S-Dihydrodaidzein, detailed experimental methodologies, and relevant

biological pathways to support advanced research applications.

Core Physical and Chemical Properties
The fundamental physicochemical characteristics of S-Dihydrodaidzein are summarized

below. These properties are essential for its identification, handling, and application in

experimental settings.
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Property Value Reference

IUPAC Name

(3S)-7-hydroxy-3-(4-

hydroxyphenyl)-2,3-

dihydrochromen-4-one

[5]

Synonyms
(S)-dihydrodaidzein, s-

dihydrodaidzein
[5][6]

CAS Number 879559-75-8 [1][6]

Molecular Formula C₁₅H₁₂O₄ [3][5]

Molecular Weight 256.25 g/mol [5][6]

Appearance
Crystalline solid, Faint beige

solid
[3]

Purity Typically ≥98% [3][6]

pKa (Strongest Acidic) 7.78

Storage Temperature -20°C [3][6]

Stability ≥ 4 years at -20°C [3]

Solubility and Solution Preparation
S-Dihydrodaidzein is practically insoluble in water and sparingly soluble in aqueous buffers,

necessitating the use of organic solvents for the preparation of stock solutions.[3]

Table 2.1: Solubility Data

Solvent Approximate Solubility Reference

Dimethyl Sulfoxide (DMSO) 30 - 100 mg/mL [1][3][7]

Dimethylformamide (DMF) ~10 mg/mL [3]

Ethanol ~0.1 mg/mL [3]

DMSO:PBS (1:10, pH 7.2) ~0.15 mg/mL [3]
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Experimental Protocol: Preparation of Stock and
Aqueous Solutions
To achieve maximum solubility in aqueous buffers for cell culture or other biological assays, a

standardized protocol should be followed.

Preparation of Concentrated Stock Solution: Weigh the required amount of solid S-
Dihydrodaidzein and dissolve it in 100% DMSO to a high concentration (e.g., 10-100

mg/mL).[7] To aid dissolution, the tube may be heated to 37°C or sonicated in an ultrasonic

bath.[1][8]

Dilution into Aqueous Buffer: For experimental use, dilute the DMSO stock solution with the

aqueous buffer of choice (e.g., PBS, cell culture media). It is recommended to perform this

dilution stepwise to avoid precipitation. For instance, add the DMSO stock to the buffer while

vortexing.

Final Concentration and Storage: The final concentration of DMSO in the aqueous solution

should be minimized to avoid solvent-induced artifacts in biological assays. Aqueous

solutions of S-Dihydrodaidzein are not stable for long periods, and it is recommended not to

store them for more than one day.[3] Stock solutions in pure, anhydrous DMSO can be

stored at -20°C or -80°C for extended periods (up to 6 months at -80°C).[8]
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Workflow for Aqueous Solution Preparation

Solid S-Dihydrodaidzein

Add pure DMSO

Concentrated Stock Solution
(Store at -20°C / -80°C)

Dilute with aqueous buffer
(e.g., PBS, Media)

Final Working Solution
(Use immediately)

Click to download full resolution via product page

Caption: Workflow for preparing S-Dihydrodaidzein solutions.

Spectral Data
Spectral analysis is crucial for the structural confirmation and quantification of S-
Dihydrodaidzein.

Table 3.1: Spectral Properties
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Technique Data Reference

UV/Vis (λmax) 213, 276, 312 nm [3]

MS/MS ([M+H]⁺)

Precursor m/z: 257.0805Major

Fragments: 163.0387,

135.0437, 123.0437

[5]

MS/MS ([M-H]⁻)

Precursor m/z: 255.0659Major

Fragments: 149.0232,

135.0074

[5]

UV-Vis Spectroscopy: The ultraviolet absorption maxima are characteristic of the

isoflavanone chromophore system. These values are useful for detection and quantification

using HPLC with a UV detector.

Mass Spectrometry (MS): The high-resolution mass data for the precursor ions confirm the

molecular formula. The fragmentation patterns observed in tandem mass spectrometry

(MS/MS) provide structural information and can be used for definitive identification in

complex matrices like blood or urine.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for

S-Dihydrodaidzein are not detailed in the provided search results, the spectra would be

consistent with its isoflavanone structure. Expected ¹H NMR signals would include aromatic

protons in two distinct spin systems, diastereotopic protons for the C2 methylene group, and

a signal for the C3 methine proton. ¹³C NMR would show characteristic signals for the

carbonyl carbon (C4), aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

Synthesis and Analysis Methodologies
S-Dihydrodaidzein can be obtained through both biological conversion and chemical

synthesis. Its analysis is typically performed using chromatographic techniques.

Biosynthesis from Daidzein
S-Dihydrodaidzein is naturally produced in the human gut through the microbial reduction of

daidzein. This biotransformation is a critical step in the pathway leading to (S)-equol.[2][9]
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Methodology: The process is catalyzed by daidzein reductase enzymes found in specific gut

bacteria, such as Lactococcus sp. strain 20-92.[1][6] Daidzein is reduced at the C2-C3

double bond of the C-ring to yield dihydrodaidzein. Some bacterial enzymes are

stereospecific, leading directly to the S-enantiomer.

Biosynthetic Pathway of (S)-Equol

Daidzein S-Dihydrodaidzein

 Daidzein Reductase
(Microbial) (S)-Equol

 Dihydrodaidzein Reductase
(Microbial)

Click to download full resolution via product page

Caption: Microbial conversion of Daidzein to (S)-Equol.

Analytical Protocol: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the

standard method for the analysis and quantification of S-Dihydrodaidzein.[10]

Representative Methodology:

Sample Preparation: For biological samples (e.g., plasma, urine), a solid-phase extraction

(SPE) or liquid-liquid extraction step is typically required to remove interfering substances

and concentrate the analyte.[10]

Chromatographic Separation:

Column: A reverse-phase C18 column is commonly used.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water or

buffer with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 0.5 - 1.0 mL/min.

Temperature: Column oven set to 25-40°C to ensure reproducible retention times.

Detection:
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UV Detector: Monitoring at one of the absorbance maxima (e.g., 276 nm).

Mass Spectrometer (LC-MS): For higher sensitivity and specificity, particularly in

complex matrices. Electrospray ionization (ESI) in either positive or negative mode can

be used.[10]

Quantification: A calibration curve is generated using certified standards of S-
Dihydrodaidzein to determine the concentration in the unknown sample.
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General HPLC Analysis Workflow

Sample Preparation
(e.g., SPE)
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Simplified Estrogenic Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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